2,4-Dibromo-3,5-difluorobenzenesulfonamide
Description
2,4-Dibromo-3,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by two bromine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and a sulfonamide (-SO₂NH₂) functional group at position 1 of the benzene ring.
Properties
Molecular Formula |
C6H3Br2F2NO2S |
|---|---|
Molecular Weight |
350.97 g/mol |
IUPAC Name |
2,4-dibromo-3,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H3Br2F2NO2S/c7-4-2(9)1-3(14(11,12)13)5(8)6(4)10/h1H,(H2,11,12,13) |
InChI Key |
QKQJMRDYECQJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)Br)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3,5-difluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes the following steps:
Bromination: Benzenesulfonamide is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Dibromo-3,5-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: The compound is utilized in the design of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2,4-dibromo-3,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzenesulfonamide Derivatives
4-Bromo-2,5-difluorobenzenesulfonamide
- Molecular Formula: C₆H₃BrF₂NO₂S
- Molecular Weight : 272.064 g/mol
- Key Features : Bromine at position 4, fluorine at positions 2 and 5, and sulfonamide at position 1.
- Purity : ≥98% (Thermo Scientific™)
- Applications : Used as a precursor in organic synthesis and enzyme inhibition studies due to its sulfonamide group’s hydrogen-bonding capability.
- Distinction from Target Compound : The halogen positions differ (2,4-dibromo vs. 4-bromo), altering electronic distribution and steric hindrance, which may affect binding affinity in biological systems .
Ethyl 2-(2,4-Dibromo-3,6-dihydroxyphenyl)acetate
- Structure: A brominated phenolic derivative with ester and hydroxyl groups.
- Relevance : Demonstrates the impact of bromine and hydroxyl groups on NMR spectral data (e.g., DEPT, HMBC correlations for structural elucidation). Unlike sulfonamides, this compound lacks the sulfonyl group, reducing its acidity and solubility .
Halogenated Aromatic Thioanisoles
(2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane
- CAS : 1803715-70-9
- Similarity Score : 0.85 (compared to sulfonamide analogs)
- Key Differences: Replaces the sulfonamide (-SO₂NH₂) with a methylthio (-SMe) group. This substitution reduces polarity and hydrogen-bonding capacity, impacting pharmacokinetic properties.
2,4-Dibromo-5-fluorothioanisole
Non-Sulfonamide Halogenated Aromatics
α-Bromo-3,5-difluorotoluene
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Implications
- Synthetic Challenges : Thioanisole analogs (e.g., 2,4-Dibromo-5-fluorothioanisole) are easier to synthesize but less stable under oxidative conditions compared to sulfonamides .
- Biological Activity : Sulfonamides generally exhibit higher bioactivity than thioanisoles or toluenes due to their ability to participate in hydrogen bonding and ionic interactions .
Biological Activity
2,4-Dibromo-3,5-difluorobenzenesulfonamide is a halogenated sulfonamide compound that has attracted interest due to its potential biological activities. This article explores its antimicrobial properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.95 g/mol. The compound features a benzene ring substituted with two bromine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and a sulfonamide functional group. This unique structure contributes to its biological activity, particularly in inhibiting key enzymes involved in bacterial metabolism.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal properties. The sulfonamide moiety is particularly noted for its ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis in bacteria. This inhibition disrupts the production of folate, which is crucial for nucleic acid synthesis, thereby exerting a bactericidal effect.
Inhibition of Enzymatic Activity
In studies assessing the inhibitory potency of various sulfonamides on human intestinal carboxylesterases (hiCE), it was found that halogenated derivatives like this compound demonstrated enhanced inhibition compared to non-halogenated analogs. The structure-activity relationship (SAR) analyses indicated that the presence of halogens significantly increases binding affinity to the enzyme active site .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potent antimicrobial activity.
Table: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| 16 | Bacillus subtilis | |
| 32 | Escherichia coli | |
| Sulfanilamide | 64 | Staphylococcus aureus |
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of DHPS. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with p-hydroxybenzoate to form dihydropteroate. By inhibiting this process, the compound effectively starves bacteria of folate necessary for DNA synthesis .
Potential Applications
Given its biological activity, this compound holds promise for several applications:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Agricultural Use : Potential applications as a pesticide due to its antifungal properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
